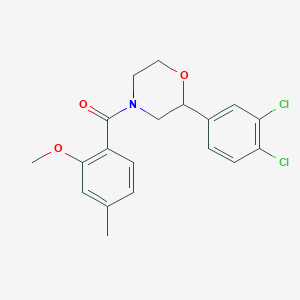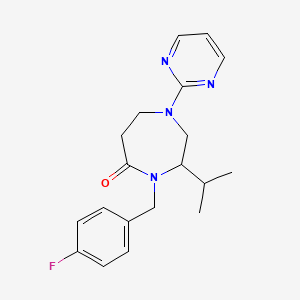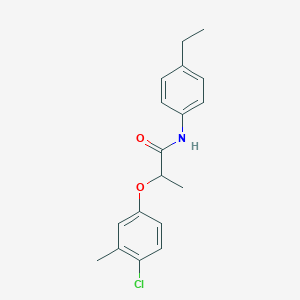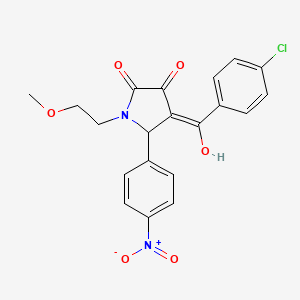
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine, also known as DMMM, is a synthetic compound that belongs to the class of morpholine derivatives. DMMM has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine is not fully understood. However, it is believed that this compound binds to metal ions and forms a complex, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to changes in cellular processes and ultimately induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell death in cancer cells through the generation of reactive oxygen species (ROS). This compound has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine is its high selectivity for certain metal ions, which makes it a valuable tool for the detection and quantification of metal ions in biological and environmental samples. This compound also has strong photochemical properties, which make it a promising candidate for the development of new PDT agents.
However, there are also limitations to the use of this compound in lab experiments. This compound is a synthetic compound and may not accurately mimic the behavior of natural compounds in biological systems. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine. One area of interest is the development of new fluorescent probes based on the structure of this compound. These probes could be used for the detection and quantification of a wider range of metal ions.
Another area of interest is the development of new PDT agents based on the structure of this compound. These agents could be used for the treatment of a wider range of cancers and other diseases.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and properties make it a valuable tool for the detection and quantification of metal ions and the development of new PDT agents. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine can be synthesized through a multistep process involving the reaction of 3,4-dichlorophenyl isocyanate with 2-methoxy-4-methylbenzoic acid, followed by the reaction with morpholine. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
2-(3,4-dichlorophenyl)-4-(2-methoxy-4-methylbenzoyl)morpholine has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property makes this compound a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
Another area of interest is the use of this compound as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. This compound has been shown to have strong photochemical properties, which can be used to induce cell death in cancer cells upon exposure to light. This makes this compound a promising candidate for the development of new PDT agents.
Propiedades
IUPAC Name |
[2-(3,4-dichlorophenyl)morpholin-4-yl]-(2-methoxy-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c1-12-3-5-14(17(9-12)24-2)19(23)22-7-8-25-18(11-22)13-4-6-15(20)16(21)10-13/h3-6,9-10,18H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOIAAQVHAWHTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOC(C2)C3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(dimethylamino)-9-methyl-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5405384.png)

![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5405396.png)
![N-{4-[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-4-oxobutyl}acetamide](/img/structure/B5405401.png)
![7-bromo-2-(3-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5405424.png)
![1-methyl-9-[2-(1H-pyrazol-1-yl)butanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5405426.png)

![methyl 2-[5-(2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5405431.png)
![(2R*,3S*,6R*)-5-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5405437.png)

![{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5405466.png)
![3-{[(2-thienylmethyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5405473.png)

